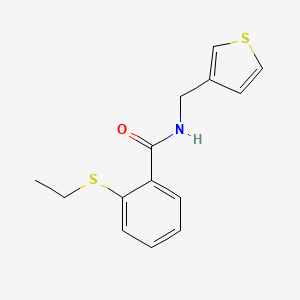

2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide

Description

2-(Ethylthio)-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring an ethylthio group (-S-C₂H₅) at the 2-position of the benzoyl ring and a thiophen-3-ylmethyl substituent on the amide nitrogen.

The ethylthio group may confer metabolic stability compared to methylthio or hydroxyl groups, as sulfur atoms in such positions can resist oxidative degradation. The thiophen-3-ylmethyl substituent introduces aromatic heterocyclic diversity, which is frequently leveraged in drug design to optimize target binding .

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS2/c1-2-18-13-6-4-3-5-12(13)14(16)15-9-11-7-8-17-10-11/h3-8,10H,2,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQSABVBTRLNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, followed by the reaction with an amine to form benzamide.

Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction where an ethylthiol reacts with a suitable leaving group on the benzamide core.

Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction, where thiophen-3-ylmethanol reacts with the benzamide core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The thiophen-3-ylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Overview

2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide is an organic compound characterized by a benzamide structure with an ethylthio group and a thiophen-3-ylmethyl moiety. This compound has garnered attention in various fields, particularly in chemistry, biology, and industry due to its unique properties and potential applications.

Chemistry

The compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Research indicates that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that thiophene derivatives can possess antimicrobial effects against various pathogens, which could be explored further with this compound.

- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell growth by targeting microtubules, suggesting that this compound may also have similar properties .

Industrial Applications

The compound is being explored for potential applications in the development of organic electronic materials, such as:

- Organic Light Emitting Diodes (OLEDs) : Its unique electronic properties may enhance the performance of OLEDs.

- Organic Field Effect Transistors (OFETs) : The structural characteristics of the compound could be beneficial in improving the efficiency of OFETs.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylthio and thiophen-3-ylmethyl groups can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Key Observations :

Antimicrobial and Anticancer Activity

- Target Compound: While direct data are unavailable, structurally related N-(thiophen-3-ylmethyl)benzamides demonstrate antiproliferative activity against cancer cell lines (e.g., DAL lymphoma) via mechanisms involving thiazolidinone or thioxoimidazolidinone moieties .

- Analogous Compounds: Compound 4c (N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide): Exhibited 100% inhibition of DAL tumor cells at 100 µg/mL, comparable to doxorubicin . Compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide): Showed antibacterial activity against S. aureus and P. aeruginosa (MIC = 25 mg/mL) .

Antioxidant Activity

- THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide): Demonstrated potent DPPH radical scavenging (IC₅₀ = 22.8 µM) and DNA protection against hydroxyl radicals, outperforming ascorbic acid in some assays .

- Target Compound: The absence of phenolic hydroxyl groups in this compound likely reduces antioxidant capacity compared to THHEB but may enhance metabolic stability .

Sigma Receptor Targeting

- Structural Relevance : The thiophen-3-ylmethyl group in the target compound may mimic aromatic pharmacophores in sigma receptor ligands, warranting further investigation .

Activité Biologique

2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C12H13N1OS2, with a structure that includes an ethylthio group and a thiophen-3-ylmethyl moiety attached to a benzamide core. The presence of sulfur in the ethylthio and thiophen groups may contribute to its unique biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies indicate that it may inhibit the growth of certain cancer cell lines, showing promise as a potential anticancer agent.

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory effects, which could be beneficial in treating conditions associated with inflammation.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cell proliferation and apoptosis.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Reduction : There is evidence suggesting that the compound can reduce oxidative stress in cells, providing protective effects against damage from reactive oxygen species.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data indicates that the compound has varying degrees of activity against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Anticancer Activity

In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

These findings suggest that the compound may have selective cytotoxic effects on certain cancer cells, warranting further investigation into its mechanisms.

Q & A

Q. What are the recommended synthetic routes for 2-(ethylthio)-N-(thiophen-3-ylmethyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis of this compound likely involves multi-step reactions, including thioether formation and amide coupling. A modified Ullmann coupling or nucleophilic substitution could introduce the ethylthio group, followed by amidation using thiophen-3-ylmethylamine. Reaction optimization should focus on:

- Catalyst selection : Copper(I) iodide or palladium catalysts for thioether formation (analogous to methods in ).

- Temperature control : Lower temperatures (0–25°C) to minimize by-products during amide coupling (as seen in ).

- Solvent systems : Polar aprotic solvents like DMF or DMSO for improved solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H NMR to identify ethylthio (–SCHCH) protons (~2.5–3.0 ppm) and thiophene aromatic protons (6.5–7.5 ppm). C NMR confirms carbonyl (165–170 ppm) and thiophene carbons .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z corresponding to CHNOS (exact mass: 293.06 g/mol).

- HPLC-PDA : To assess purity (>95%) and detect degradation products .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what validation methods are recommended?

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or viral proteases, as suggested by structural analogs in ).

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration).

- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition IC) and in vivo toxicity studies .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from:

- Degradation products : Use LC-MS to identify impurities (e.g., oxidation of ethylthio to sulfoxide, as in ).

- Assay variability : Standardize protocols (e.g., cell line selection, ATP levels in kinase assays).

- Structural analogs : Compare activity with derivatives (e.g., thiophene vs. isoxazole substitutions in ) to isolate pharmacophore contributions .

Q. What strategies exist for modifying the thiophene or ethylthio groups to enhance pharmacological properties?

- Thiophene modifications : Introduce electron-withdrawing groups (e.g., –NO) to improve binding affinity (as in ).

- Ethylthio replacement : Substitute with sulfonamide (–SONH) for increased metabolic stability.

- Bioisosteres : Replace thiophene with furan or pyrrole rings to reduce toxicity (analogous to ) .

Methodological Considerations

Q. What analytical workflows are recommended to track reaction intermediates and by-products?

Q. How can researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (HO) conditions, followed by HPLC analysis.

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.